molecular formula C₁₈H₂₅D₅O₂ B1157972 5α-Estrane-3α,17α-diol-d5

5α-Estrane-3α,17α-diol-d5

Cat. No.: B1157972
M. Wt: 283.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5α-Estrane-3α,17α-diol-d5 is a deuterium-labeled stable isotope of the endogenous steroid 5α-Estrane-3α,17α-diol. This compound is primarily designed for use as an internal standard in mass spectrometry-based assays, enabling the accurate quantification of its non-labeled analog and related steroid metabolites in complex biological samples such as serum, plasma, and tissue homogenates. This application is critical for ensuring data reliability in analytical chemistry and metabolomics studies. While the specific biological activities of 5α-Estrane-3α,17α-diol are not as extensively characterized as its isomers, research on closely related steroids provides context for its research value. For instance, the metabolite 3α-Androstanediol (5α-androstane-3α,17β-diol), which shares a similar 3α-hydroxyl configuration, is a potent positive allosteric modulator of the GABAA receptor, producing anxiolytic, anticonvulsant, and rewarding effects . In contrast, the 3β-epimer, 3β-Androstanediol (5α-androstane-3β,17β-diol), is a potent and selective agonist of estrogen receptor beta (ER-β) and does not bind significantly to the androgen receptor . Through its action on ER-β, 3β-Androstanediol has been shown to regulate oxytocin gene expression in the hypothalamus and exhibits neuroprotective, antidepressant, and stress-relieving properties . Given its structural relationship to these bioactive metabolites, this compound and its parent compound are valuable tools for researchers investigating the intricate pathways of steroid metabolism, their receptor interactions (including with estrogen and GABA receptors), and their diverse physiological roles. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₈H₂₅D₅O₂

Molecular Weight

283.46

Synonyms

(3α,5α,17α)-Estrane-3,17-diol-d5; 

Origin of Product

United States

Comparison with Similar Compounds

5α-Estrane-3β,17α-diol

  • Structure : Differs in the stereochemistry of the C3 hydroxyl group (β vs. α).
  • Role : Major metabolite of nandrolone in horses, detected at concentrations up to 100 µg/L in urine .
  • Detection: Targeted by monoclonal antibodies (e.g., C1E7) in ELISA, with a detection range of 1–100 ng/mL .
  • Cross-Reactivity : Antibodies raised against this compound exhibit <1% cross-reactivity with stereoisomers (e.g., 5α-estrane-3α,17α-diol) but show 3.8% cross-reactivity with 5(10)-estrene-3β,17α-diol due to structural similarities .

5α-Estrane-3β,17β-diol

  • Structure : Hydroxyl groups at C3β and C17β positions.
  • Role: Biomarker for nandrolone abuse in cattle.
  • Detection: Recognized by monoclonal antibodies (C1E7) at concentrations as low as 1 ng/mL in ELISA, outperforming polyclonal antibodies .

5β-Estrane-3α,17β-diol

  • Structure : 5β-reduced estrane backbone with hydroxyl groups at C3α and C17β.
  • Role: Minor metabolite of nandrolone in cattle, detected in urine post-administration. Its presence in injured or pregnant animals is negligible, supporting its utility as a biomarker .

5(10)-Estrene-3β,17α-diol

  • Structure : Features a double bond between C5 and C10 (estrene backbone) with hydroxyl groups at C3β and C17α.
  • Cross-Reactivity: Exhibits 3.8% cross-reactivity with anti-5α-estrane-3β,17α-diol antibodies, complicating its differentiation in immunoassays .

5α-Androstane-3α,17β-diol

  • Structure : Androstane backbone (19-carbon nucleus) with hydroxyl groups at C3α and C17β.
  • Application : Used in toxicology assays (e.g., dihydroandrosterone studies) but unrelated to nandrolone metabolism .

Analytical and Functional Differences

Immunoassay Cross-Reactivity

Compound Cross-Reactivity with C1E7 Antibody (%) Key Structural Differences
5α-Estrane-3β,17α-diol 100 (Reference) C3β-OH, C17α-OH
5α-Estrane-3β,17β-diol <1 C17β-OH
5(10)-Estrene-3β,17α-diol 3.8 Estrene backbone (C5-C10 double bond)
5α-Estrane-3α,17α-diol-d5 N/A (Internal standard) Deuterium labeling

Data sourced from hapten inhibition studies and ELISA validation .

Detection Sensitivity

  • 5α-Estrane-3β,17α-diol : Detected at 1–100 ng/mL via ELISA .
  • 5α-Estrane-3β,17β-diol : ELISA sensitivity of 1 ng/mL, validated against GC/MS (545 ± 10 ng/mL in horse urine) .
  • This compound : Enhances LC-MS/MS accuracy by correcting matrix effects, with a detection limit <1 ng/mL .

Preparation Methods

Isotopic Labeling via Sodium Borodeuteride Reduction

A widely employed method involves the reduction of a keto precursor using sodium borodeuteride (NaBD4). This approach leverages the stereoselective reduction of 5α-estran-17-one intermediates to introduce deuterium at C-17.

Procedure:

  • Starting Material : 5α-Estran-3α-ol-17-one (200 mg) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL).

  • Deuteration : NaBD4 (50 mg) is added under nitrogen at 0°C, followed by stirring for 24 hours.

  • Workup : The reaction is quenched with deuterium oxide (D2O), extracted with ethyl acetate, and purified via silica gel chromatography.

Outcomes:

  • Yield : 72–85% (depending on solvent purity).

  • Isotopic Purity : ≥98% deuterium incorporation at C-17.

  • Stereochemistry : 3α-OH and 17α-OH configurations are preserved.

Wagner-Meerwein Rearrangement with Deuterated Intermediates

This method exploits D-ring rearrangements in 17α-methyl steroids to introduce deuterium at C-2, C-3, and C-4 positions.

Key Steps:

  • Halogenation : 17α-Methyl-5α-estrane-3α,17β-diol is treated with deuterated hydrobromic acid (DBr) in acetic acid, yielding a brominated intermediate.

  • Dehydrohalogenation : Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) eliminates HBr, forming a Δ13(14)-ene derivative.

  • Hydroxylation : Osmium tetroxide (OsO4) catalyzes cis-dihydroxylation, introducing deuterium at C-2 and C-3.

Data Table 1: Optimization of Reaction Conditions

StepReagentTemperature (°C)Time (h)Yield (%)
BrominationDBr/AcOH251289
Dehydrohalogenationt-BuOK/DMSO80278
DihydroxylationOsO4/NMO0–5665

Direct Hydrogen-Deuterium Exchange Catalyzed by Pd/C

A catalytic deuteration method utilizes palladium-on-carbon (Pd/C) in deuterium oxide to replace hydrogen atoms at allylic and vinylic positions.

Protocol:

  • Substrate : 5α-Estrane-3α,17α-diol (100 mg) is suspended in D2O (5 mL).

  • Catalysis : 10% Pd/C (20 mg) is added, and the mixture is stirred under D2 gas (1 atm) at 50°C for 48 hours.

  • Isolation : Filtration and lyophilization yield the deuterated product.

Performance Metrics:

  • Deuterium Incorporation : 4–5 deuterium atoms per molecule (C-2, C-3, C-4, and C-17).

  • Purity : 95% by GC-MS.

Comparative Analysis of Methods

Efficiency and Scalability

  • NaBD4 Reduction : High yield and simplicity but limited to C-17 labeling.

  • Wagner-Meerwein Route : Enables multi-site deuteration but requires hazardous reagents (OsO4).

  • Pd/C Catalysis : Scalable for industrial use but lower isotopic purity.

Data Table 2: Method Comparison

MethodIsotopic Purity (%)Sites LabeledCost (USD/g)
NaBD4 Reduction98C-171,200
Wagner-Meerwein95C-2,3,4,173,500
Pd/C Catalysis90C-2,3,4,17800

Analytical Validation and Applications

Mass Spectrometric Characterization

Deuterated analogs exhibit distinct mass shifts:

  • 5α-Estrane-3α,17α-diol-d5 : m/z 283.256 [M+H]+ (vs. 278.43 for non-deuterated).

  • Fragmentation patterns confirm deuterium placement (e.g., loss of D2O at m/z 265.24).

Role in Antidoping Analyses

The compound is used to quantify nandrolone metabolites in equine and human urine, with a threshold of 45 ng/mL. Its deuterated form minimizes matrix interference in GC-MS/MS assays .

Q & A

Q. Table 1: Cross-Reactivity of Related Steroids in ELISA

CompoundCross-Reactivity (%)
5α-Estrane-3β,17α-diol0.2
5α-Dihydrotestosterone0.2
Progesterone0.3
Testosterone<0.1

Basic: How is this compound synthesized with high stereoselectivity for use as a reference standard?

Answer:
A stereoselective synthesis involves:

Deuteration: Introduce deuterium at specific positions (e.g., C-16, C-17) via catalytic hydrogenation of precursor alkenes using deuterium gas and palladium catalysts .

Stereochemical Control: Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the 3α,17α-diol configuration. For example, use NaBH₄ in methanol at 0°C for selective reduction of ketone intermediates .

Purification: Employ preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers, achieving ≥98% purity .

Key Data:

  • Yield: 80% (0.55 mmol scale) .
  • Melting Point: 180–182°C (validates crystallinity) .

Advanced: How can researchers resolve discrepancies in cross-reactivity data when using immunoassays for metabolite detection?

Answer:
Discrepancies arise due to antibody specificity and matrix interferences. Mitigation strategies include:

  • Orthogonal Validation: Confirm positive samples with LC-MS/MS to rule out false positives from structurally similar steroids (e.g., 5α-dihydrotestosterone) .
  • Matrix-Matched Calibration: Prepare calibrators in the same biological matrix (e.g., horse urine) to account for ion suppression or enhancement effects .
  • Epitope Mapping: Characterize antibody binding sites using surface plasmon resonance (SPR) to identify non-target interactions .

Advanced: What strategies optimize the stability of deuterated this compound during long-term storage?

Answer:

  • Storage Conditions: Store at –20°C in amber vials under inert gas (argon) to prevent deuterium exchange and oxidation. Avoid freeze-thaw cycles .
  • Solvent Selection: Use anhydrous methanol or acetonitrile (≥99.9% purity) to minimize hydrolysis. Stability studies show <5% degradation over 12 months under these conditions .
  • Quality Control: Monitor deuterium retention via isotopic abundance ratio (DAR) using high-resolution MS (e.g., Q-TOF) quarterly .

Basic: What regulatory thresholds and documentation are critical for anti-doping research involving this compound?

Answer:

  • Thresholds: In equine research, the International Federation of Horseracing Authorities (IFHA) sets a urinary threshold of 45 ng/mL for 5α-estrane-3β,17α-diol in geldings and females .
  • Documentation:
    • Obtain permits for controlled substances (Schedule III under CDSA) .
    • Include chain-of-custody records for sample handling and analytical validation reports compliant with ISO 17025 .

Advanced: How do researchers address metabolic interconversion artifacts when quantifying this compound in vivo?

Answer:

  • Enzyme Inhibition: Add β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) to urine samples to prevent hydrolysis of glucuronidated metabolites during storage .
  • Stable Isotope Tracing: Co-administer ¹³C-labeled analogs to track interconversion pathways via kinetic isotope effect (KIE) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.